1-Bromo-4-cyclobutylbenzene
Overview
Description
1-Bromo-4-cyclobutylbenzene is a clear colorless to yellow liquid . It is used as an organic light-emitting diode and as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C10H11Br/c11-10-6-4-9 (5-7-10)8-2-1-3-8/h4-8H,1-3H2
. The molecular weight is 211.1 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 211.1 .Scientific Research Applications
Synthesis Applications
- Intermediate in Medicinal and Pharmaceutical Agents : 1-Bromo-4-cyclobutylbenzene is used as an intermediate in the synthesis of medicinal and pharmaceutical agents. This compound plays a crucial role in the creation of complex molecules used in medications and health-related products (Xuan et al., 2010).
Organic Chemistry and Materials Science
- Electroluminescent Material : Its use extends to the production of organic dyes and organic electroluminescent materials. These materials are vital in the development of new types of displays and lighting systems (Xuan et al., 2010).
- Polymer Solar Cells Enhancement : In the field of energy, this compound is utilized to improve the electron transfer process in polymer solar cells. This advancement is significant in the development of more efficient solar energy technologies (Fu et al., 2015).
Chemical Reactions and Processes
- Ring Expansion and Insertion Reactions : The compound is also involved in ring expansion processes to form more complex molecular structures. Such reactions are essential in the synthesis of new organic compounds with potential applications in various industries (Agou et al., 2015).
Analytical and Structural Chemistry
- Structural Characterization : Research has been conducted on the structural characterization of compounds related to this compound. These studies provide deeper insights into the molecular structure and properties of these compounds, which is crucial for their practical application in various fields (El-Hiti et al., 2018).
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
1-bromo-4-cyclobutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAHIRNAGNLEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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